2-Furanol, 3,5-diethyltetrahydro-
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Overview
Description
2-Furanol, 3,5-diethyltetrahydro- is a heterocyclic organic compound belonging to the furan family. This compound is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 3,5-diethyltetrahydro- typically involves the hydrogenation of furfural derivatives. One common method is the catalytic hydrogenation of 2,5-dimethylfuran under specific conditions, such as using a palladium catalyst at elevated temperatures and pressures . The reaction conditions are crucial to ensure the selective formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Furanol, 3,5-diethyltetrahydro- often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furanol, 3,5-diethyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furans .
Scientific Research Applications
2-Furanol, 3,5-diethyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Furanol, 3,5-diethyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique ring structure allows it to participate in a range of biochemical processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound with similar chemical properties but different substitution patterns.
2,5-Furan-dicarboxylic acid: Another furan derivative with distinct applications in polymer chemistry.
Furfuryl alcohol: A furan compound used in the production of resins and polymers
Uniqueness
2-Furanol, 3,5-diethyltetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
57261-86-6 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3,5-diethyloxolan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-3-6-5-7(4-2)10-8(6)9/h6-9H,3-5H2,1-2H3 |
InChI Key |
YQRSVCLVNTXQGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1O)CC |
Origin of Product |
United States |
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